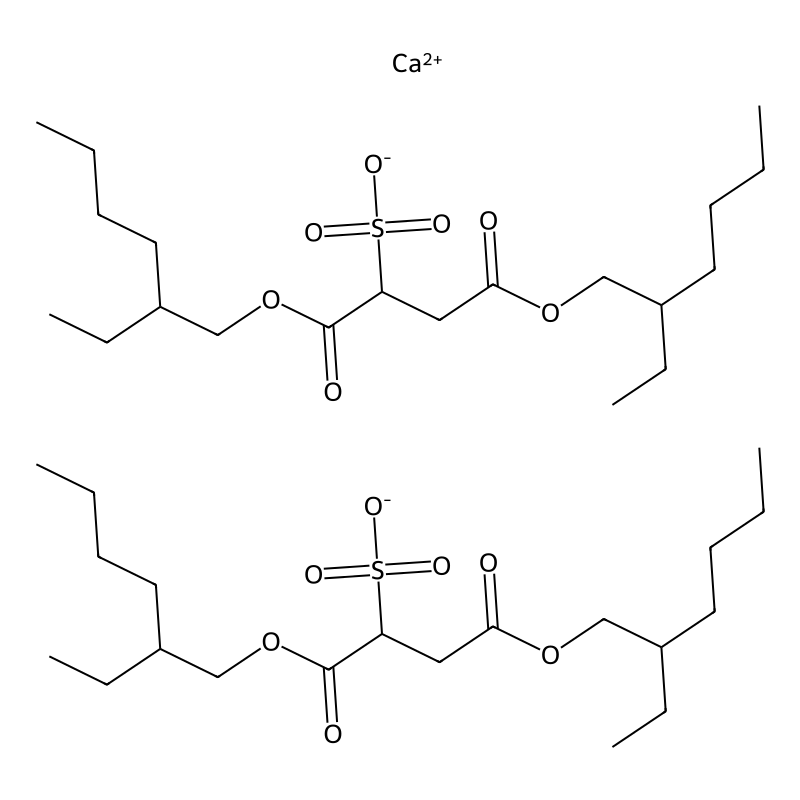Docusate calcium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action:
Docusate calcium works by acting as a surfactant. It reduces the surface tension between water and the fat within the stool, allowing more water to be absorbed. This makes the stool softer and easier to pass. However, the exact mechanism by which docusate calcium achieves this effect is not fully understood [Source: National Institutes of Health, ].
Efficacy:
Several studies have investigated the effectiveness of docusate calcium for treating constipation. However, the results have been contradictory. Some studies have shown no significant difference between docusate calcium and placebo in terms of increasing stool frequency or improving stool consistency [Source: PubMed Central, ]. Others have suggested potential benefits, particularly in specific populations like patients with opioid-induced constipation [Source: PubMed Central, ].
Overall, the evidence supporting the use of docusate calcium for constipation treatment remains inconclusive.
Safety:
Docusate calcium is generally considered safe for most individuals when used as directed. However, it can cause mild side effects like abdominal cramps, nausea, and diarrhea [Source: National Library of Medicine, ].
Docusate calcium is a stool softener primarily used to treat constipation. It is a calcium salt of docusate, which is chemically known as calcium bis(1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate). This compound acts by increasing the water absorption in the intestines, leading to softer stools that are easier to pass. Docusate calcium is part of a class of medications known as surfactant laxatives, which lower the surface tension of stool, allowing for better hydration and lubrication within the gastrointestinal tract .
Docusate calcium acts as a stool softener by reducing surface tension at the oil-water interface within the intestine. This allows increased water penetration into the stool, making it softer and easier to pass []. The exact mechanism by which it facilitates water absorption is not fully understood, but it likely involves the amphiphilic properties of the docusate molecule [].
Docusate calcium's primary biological activity is its role as a stool softener. It facilitates the incorporation of water and fats into stool through its surfactant properties, which reduces surface tension and promotes easier bowel movements. Research indicates that docusate may also inhibit fluid absorption or stimulate secretion in the jejunum, enhancing its laxative effect . Despite its use, there are debates regarding its efficacy compared to placebo treatments for constipation management .
The synthesis of docusate calcium can be achieved through several methods:
- Reaction with Sodium Bisulfite: Dioctyl maleate reacts with sodium bisulfite to form sodium dioctyl sulfosuccinate, which can then be converted into docusate calcium through further processing.
- Esterification: Docusate can also be synthesized via esterification reactions involving 2-ethylhexanol and sulfosuccinic acid derivatives .
- Neutralization: The final step often involves neutralizing the resulting sulfosuccinate with calcium hydroxide or another calcium source to yield docusate calcium.
Docusate calcium is primarily used in clinical settings for:
- Constipation Relief: It is prescribed to soften stools and facilitate bowel movements, particularly in patients who should avoid straining.
- Postoperative Care: It is often recommended after surgeries where straining could pose risks.
- Pediatric Use: Docusate calcium may be used in children over two years old for managing constipation .
Despite its common use, recent studies have raised concerns about its effectiveness compared to other treatments .
Docusate calcium shares similarities with other compounds in the surfactant laxative category. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Docusate sodium | C20H38O7S | More commonly used than docusate calcium; available over-the-counter. |
| Dioctyl sulfosuccinate | C20H38O7S | The parent compound from which both sodium and calcium salts derive. |
| Calcium polycarbophil | C20H30O10Ca | A bulk-forming laxative that absorbs water but works differently from docusates. |
| Glycerin | C3H8O3 | An osmotic laxative that draws water into the intestines; not a surfactant. |
Uniqueness of Docusate Calcium
Docusate calcium's uniqueness lies in its dual role as both a stool softener and a source of dietary calcium. Unlike other laxatives that may promote dependency or have more significant side effects, docusate calcium provides a gentle mechanism for alleviating constipation while also contributing to nutritional needs .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 11 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms

Irritant








